molecular formula C10H13BrN2O B12072213 5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine

5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine

Cat. No.: B12072213
M. Wt: 257.13 g/mol
InChI Key: SYCPYNYNEARXAU-UHFFFAOYSA-N
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Description

5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H13BrN2O This compound features a benzene ring substituted with a bromine atom and an oxolan-3-yl group attached to one of the nitrogen atoms of the benzene-1,2-diamine moiety

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

4-bromo-2-N-(oxolan-3-yl)benzene-1,2-diamine

InChI

InChI=1S/C10H13BrN2O/c11-7-1-2-9(12)10(5-7)13-8-3-4-14-6-8/h1-2,5,8,13H,3-4,6,12H2

InChI Key

SYCPYNYNEARXAU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NC2=C(C=CC(=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method starts with the bromination of benzene-1,2-diamine to introduce the bromine substituent. This is followed by the reaction with oxirane (ethylene oxide) to form the oxolan-3-yl group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to quinones or amines, respectively.

Scientific Research Applications

5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and oxolan-3-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine is unique due to the presence of both a bromine atom and an oxolan-3-yl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Biological Activity

5-Bromo-N1-(oxolan-3-yl)benzene-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine can be described as follows:

  • Molecular Formula : C10H12BrN2O
  • Molecular Weight : 256.12 g/mol

This compound features a brominated benzene ring and an oxolane (tetrahydrofuran) moiety, which may influence its interaction with biological targets.

The biological activity of 5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the amine groups allows for hydrogen bonding and potential interactions with nucleophilic sites on proteins. Additionally, the bromine atom may enhance lipophilicity, facilitating membrane permeability.

Biological Activity

Research indicates that 5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)7.17 ± 0.94
A549 (Lung)2.93 ± 0.47

These results suggest that the compound could be developed as a potential therapeutic agent for breast and lung cancers.

Antimicrobial Activity

Preliminary studies have also indicated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

Several case studies have explored the effects of 5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine in vitro:

  • Study on MCF-7 Cells : This study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an increase in apoptotic markers such as caspase-3 and Bax levels while reducing Bcl-2 expression. This suggests that the compound induces apoptosis through a mitochondrial pathway.
  • Cell Cycle Analysis : The compound was shown to arrest the cell cycle at the G2/M phase in treated MCF-7 cells compared to control groups, indicating its potential to halt cancer cell proliferation effectively.

Molecular Docking Studies

Molecular docking simulations have been employed to predict how 5-bromo-N1-(oxolan-3-yl)benzene-1,2-diamine interacts with target proteins such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor). The binding affinity was found to be favorable, suggesting that this compound could inhibit angiogenesis in tumors.

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